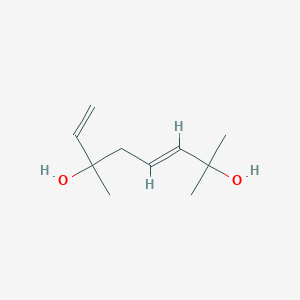

2,6-Dimethyl-3,7-octadiene-2,6-diol

描述

2,6-Dimethyl-3,7-octadiene-2,6-diol is an organic compound with the molecular formula C10H18O2. It is also known by other names such as trans-3,7-dimethyl-1,5-octadiene-3,7-diol and (E)-2,6-dimethyl-3,7-octadiene-2,6-diol . This compound is a colorless to pale yellow liquid that is soluble in various organic solvents like ethanol and ether . It is a monoterpenoid found naturally in the fruits of Gardenia jasminoides Ellis .

准备方法

2,6-Dimethyl-3,7-octadiene-2,6-diol can be synthesized through several methods. One common synthetic route involves the hydroxylation reaction using hydrogen gas and a palladium chloride catalyst . This method is widely used in industrial production due to its efficiency and cost-effectiveness. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity of the product .

化学反应分析

2,6-Dimethyl-3,7-octadiene-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

科学研究应用

Chemical Synthesis and Intermediary Role

DMOD serves as an intermediate in the synthesis of other organic compounds. It is particularly useful in the production of fragrances and flavoring agents due to its structural properties. The compound can be synthesized through various methods, including hydroxylation reactions using hydrogen gas and palladium chloride as a catalyst.

Antioxidant Properties

Research indicates that DMOD possesses notable antioxidant properties . A study involving essential oils from Salvia sclarea demonstrated that DMOD exhibited significant radical scavenging abilities in assays such as DPPH and ABTS, with antioxidant capacity quantified at 26.6 mg Trolox equivalent (TE)/g oil.

Case Study 1 : In a study published in Food Chemistry, various essential oils containing DMOD were analyzed for their antioxidant activities. The results indicated strong radical scavenging capabilities beneficial for food preservation and health applications.

Potential Health Benefits

DMOD has been linked to several health benefits, including:

- Anti-inflammatory effects : Its antioxidant properties may contribute to reducing inflammation.

- Digestive health improvement : Research on dietary components in papaya consumption has associated DMOD with enhanced digestive health due to its bioactive properties .

Industrial Applications

DMOD is recognized for its potential as a surfactant and emulsifier , making it valuable in various industrial applications. Its role in stabilizing emulsions can be utilized in food processing and cosmetic formulations .

Flavor and Aroma Characterization

DMOD plays a crucial role in the aroma profile of certain teas, particularly Darjeeling tea. It is believed to be a precursor to key aroma compounds like hotrienol, contributing to the tea's unique scent.

作用机制

The mechanism of action of 2,6-dimethyl-3,7-octadiene-2,6-diol involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with enzymes and receptors in biological systems, influencing various metabolic processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

相似化合物的比较

2,6-Dimethyl-3,7-octadiene-2,6-diol can be compared with other similar compounds such as 3,7-dimethylocta-1,5-dien-3,7-diol (Terpenediol I) and 2,6-dimethylocta-3,7-diene-2,6-diol . These compounds share similar structural features and chemical properties but differ in their specific functional groups and stereochemistry . The uniqueness of this compound lies in its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity .

生物活性

Overview

2,6-Dimethyl-3,7-octadiene-2,6-diol, also known as trans-3,7-dimethyl-1,5-octadiene-3,7-diol, is an organic compound with the molecular formula . This compound belongs to the class of tertiary alcohols and has garnered attention due to its potential biological activities and applications in various fields including food science and pharmacology.

The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 170.2487 g/mol

- CAS Number : 13741-21-4

- IUPAC Name : (3E)-2,6-dimethylocta-3,7-diene-2,6-diol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study involving essential oils from Salvia sclarea, this compound was identified among others and demonstrated notable effects in various antioxidant assays such as DPPH and ABTS . The antioxidant capacity was quantified as 26.6 mg Trolox equivalent (TE)/g oil in the DPPH assay.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes related to metabolic disorders. Specifically, it has shown potential in inhibiting:

- Acetylcholinesterase (AChE) : Important for cognitive function.

- Butyrylcholinesterase (BChE) : Related to neurodegenerative diseases.

These enzyme inhibition studies suggest that this compound could be beneficial in managing conditions like Alzheimer's disease .

Presence in Foods

This compound has been detected in various foods such as alcoholic beverages and fruits like papaya (Carica papaya). Its presence in these foods suggests it may serve as a biomarker for dietary intake and could contribute to the health benefits associated with these foods .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. As a monoterpenoid, it likely interacts with enzymes and receptors that influence metabolic pathways. This interaction can lead to alterations in oxidative stress levels and enzyme activity which are crucial for maintaining cellular health.

Comparative Analysis with Similar Compounds

To better understand the bioactivity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3,7-Dimethylocta-1,5-dien-3,7-diol | C10H18O2 | Antioxidant properties |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | C10H18O2 | Enzyme inhibition |

Case Studies

Case Study 1 : A study published in Food Chemistry explored the antioxidant properties of various essential oils containing this compound. The results indicated that these oils exhibited strong radical scavenging abilities which could be beneficial for food preservation and health applications .

Case Study 2 : In another research article focusing on the metabolic effects of dietary components in papaya consumption, the presence of this compound was linked to improved digestive health and potential anti-inflammatory effects due to its antioxidant properties .

属性

IUPAC Name |

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHJVNDENHRCH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-21-4 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Dimethyl-3,7-octadiene-2,6-diol in tea aroma?

A: Research suggests that this compound plays a crucial role in the unique aroma of Darjeeling tea. It is believed to be a precursor to 3,7-dimethyl-1,5,7-octatrien-3-ol (hotrienol), a key aroma compound. This connection was observed in studies comparing the volatile components of different tea types, including Darjeeling and Chan Pin oolong, which share a similar aroma profile. Notably, Chan Pin oolong, produced from tea leaves infested with green flies (Emposca flavescens) similar to Darjeeling production, exhibited high levels of this compound. This finding further supports the compound's role in shaping the characteristic Darjeeling tea aroma.

Q2: Is this compound found in other natural sources besides tea?

A: Yes, this compound has been identified in various natural sources. It is a prominent component in leatherwood (Eucryphia lucida) honey, originating from the dehydration of the diol present in the leatherwood plant. Additionally, it exists in a glycosidically bound form in lulo fruit (Solanum vestissimum D.) peelings. Its presence has also been confirmed in apricots (Prunus armeniaca var. ansu Max.) as a glycosidically bound volatile.

Q3: How does this compound contribute to attracting predatory spiders?

A: Studies investigating the interaction between tea plants, green leafhoppers (Empoasca vitis), and predatory spiders (Evarcha albaria) revealed the role of this compound in attracting the spiders. Specifically, when tea shoots are damaged by E. vitis, they release a blend of volatiles, including this compound and indole, that significantly attracts E. albaria. These findings suggest that the compound acts as a signaling molecule, attracting the predatory spiders to the damaged tea plants.

Q4: What are the structural characteristics of this compound?

A4: While the provided abstracts do not offer specific spectroscopic data, we can deduce some structural information. As the name suggests, this compound possesses:

Q5: What analytical techniques are used to identify and quantify this compound?

A: Several analytical techniques are employed to study this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) is a commonly used method, enabling the separation and identification of volatile compounds in complex mixtures. Additionally, nuclear magnetic resonance (NMR) spectroscopy is utilized for structural elucidation, particularly in identifying the compound's isomers and derivatives. These techniques are essential for characterizing and quantifying this compound in various matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。